1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone
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Overview
Description
1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a chloropyridine moiety and a cyclohexylethanone group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chloropyridine-2-carbonyl chloride with piperazine to form the piperazine derivative. This intermediate is then reacted with 2-cyclohexylethanone under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating infectious diseases.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-2-chloropyridine: Shares the chloropyridine moiety but lacks the piperazine and cyclohexylethanone groups.
N-(4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl)benzamide: Contains a similar piperazine and chloropyridine structure but with a benzamide group instead of cyclohexylethanone.
Uniqueness
1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
1-[4-(4-chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c19-15-6-7-20-16(13-15)18(24)22-10-8-21(9-11-22)17(23)12-14-4-2-1-3-5-14/h6-7,13-14H,1-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBKEIUYTUVXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C(=O)C3=NC=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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